molecular formula C15H12N2O3 B1672960 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid CAS No. 874787-49-2

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Cat. No. B1672960
M. Wt: 268.27 g/mol
InChI Key: LDCJHBPONKAQST-CXUHLZMHSA-N
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Description

“3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 2222991-24-2 . It has a molecular weight of 236.65 . The IUPAC name for this compound is (2E)-3-(6-chloro-2H-chromen-3-yl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and other physical and chemical properties are not specified .

Scientific Research Applications

Synthetic Protocols and Pharmacological Significance

Research has highlighted the synthetic methodologies for compounds like 6H-benzo[c]chromen-6-ones, which share structural motifs with 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid. These compounds are significant due to their pharmacological importance and serve as core structures in secondary metabolites. Synthetic protocols reviewed include Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, emphasizing the development of efficient procedures for synthesizing biologically active compounds (Mazimba, 2016).

Environmental Safety and Transformation

The environmental fate and transformation of chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, has been extensively reviewed. CGA exhibits various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies suggest its potential in regulating lipid metabolism and glucose, hinting at broader applications of phenolic acids in environmental and health sciences (Naveed et al., 2018).

Applications in Food Safety and Chemistry

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), related structurally to the compound of interest, have been identified as processing-induced chemical toxicants in various food categories. The detection of these esters in food and their potential health risks have spurred research into their formation mechanisms and mitigation strategies, highlighting the need for further studies to ensure food safety (Gao et al., 2019).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKTNRMAWNURS-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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